

A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Activator Binding Sites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PKM2 activator 6

Cat. No.: B12372850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding sites of various activators for Pyruvate Kinase M2 (PKM2), a critical enzyme in cellular metabolism and a key target in cancer therapy. The performance of endogenous and synthetic activators is compared, supported by experimental data on their binding affinities and effects on enzyme kinetics. Detailed methodologies for key experiments are also provided to facilitate the replication and validation of these findings.

Introduction to PKM2 and its Activation

Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[2] In many cancer cells, PKM2 is predominantly in its dimeric form, which helps to divert glycolytic intermediates into biosynthetic pathways that support cell proliferation.[2][3] Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential anti-cancer therapeutics.[2]

PKM2 activity is allosterically regulated by endogenous metabolites and can also be targeted by synthetic compounds. These activators bind to distinct sites on the enzyme, inducing a conformational change that favors the active tetrameric state. This guide focuses on a comparative analysis of these binding sites.

Allosteric Activator Binding Sites

There are two primary allosteric activator binding sites on PKM2 that have been extensively characterized: the fructose-1,6-bisphosphate (FBP) binding pocket and a site at the dimer-dimer interface where synthetic activators bind. A third site for the amino acid serine has also been identified.

The Fructose-1,6-bisphosphate (FBP) Binding Site

The endogenous glycolytic intermediate, fructose-1,6-bisphosphate (FBP), is a key allosteric activator of PKM2.[4] It binds to a well-defined pocket within the C-domain of each PKM2 monomer.[5][6] This binding event promotes the formation of the active tetramer.[1] The FBP binding pocket is located approximately 35 Å away from the binding site of synthetic activators at the A-A' interface.[7][8] Key residues involved in FBP binding include Lys433 and Trp482.[9] Post-translational modifications, such as acetylation of Lys433, can disrupt FBP binding and prevent PKM2 activation.[9][10]

The Dimer-Dimer Interface Binding Site

A distinct allosteric site is located at the interface between two PKM2 dimers (the A-A' interface).[7][8] This pocket is the binding site for several synthetic small-molecule activators, such as TEPP-46 and DASA-58.[8][11][12][13][14] These compounds stabilize the tetrameric conformation of PKM2, leading to its activation.[11] The binding of these activators in this pocket promotes a constitutively active state of the enzyme that is resistant to inhibition by phosphotyrosine-containing proteins.[8] The crystal structure of TEPP-46 bound to PKM2 suggests that Lys305 is a key residue in this binding site.[15]

The Serine Binding Site

The amino acid L-serine has been identified as a natural allosteric activator of PKM2.[16][17] Serine binds to a previously uncharacterized pocket on the PKM2 protein, and this binding is independent of FBP.[16] Isothermal titration calorimetry has shown that serine binds to wild-type PKM2, and mutation of His464 abolishes this binding.[16]

Quantitative Analysis of PKM2 Activator Binding and Efficacy

The following tables summarize the binding affinities and activation constants for various PKM2 activators, as well as their impact on the enzyme's kinetic parameters.

Activator	Activator Type	Binding Affinity (Kd)	Method	Reference
Fructose-1,6-bisphosphate (FBP)	Endogenous	21.4 ± 9.0 nM	Dialysis	[9]
Fructose-1,6-bisphosphate (FBP)	Endogenous	0.98 ± 0.1 nM	Fluorescence	[18]
L-Serine	Endogenous	200 µM	Isothermal Titration Calorimetry	[16]

Table 1: Binding Affinities of Endogenous PKM2 Activators. This table presents the dissociation constants (Kd) for the endogenous activators FBP and L-serine, highlighting the different experimental methods used for their determination.

Activator	AC50/EC50	Method	Reference
TEPP-46 (ML265)	92 nM (AC50)	Biochemical Assay	[8]
DASA-58	38 nM (AC50)	Biochemical Assay	[19]
DASA-58	19.6 µM (EC50)	Cell-based Assay	[19][20]
PA-12	4.92 µM (AC50)	In vitro ATP Assay	[21]
ML-265	70 ± 17 nM (AC50)	Enzyme-coupled Assay	[3]

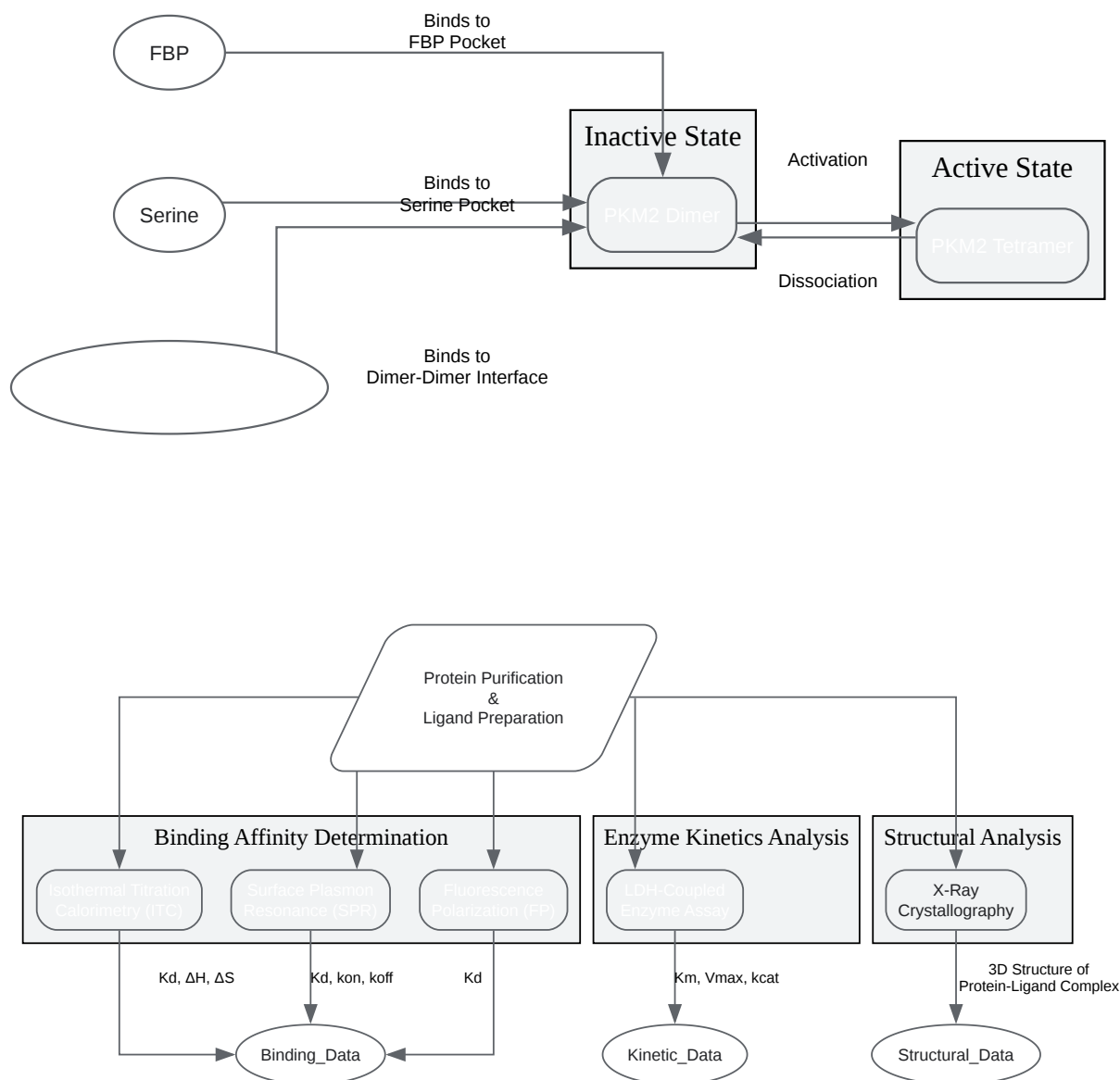
Table 2: Potency of Synthetic PKM2 Activators. This table summarizes the half-maximal activation concentration (AC50) or effective concentration (EC50) for various synthetic PKM2 activators, providing a measure of their potency.

Activator	Km for PEP	Fold Change in Km	Reference
None (Vehicle)	1.9 mM	-	[16]
L-Serine (100 mM)	0.81 mM	2.3-fold decrease	[16]
FBP (50 μ M)	0.19 mM	10-fold decrease	[16]
TEPP-46	Decreases Km for PEP	Not specified	[19][22]
DASA-58	Decreases Km for PEP	Not specified	[19][22]

Table 3: Effect of Activators on PKM2 Substrate Affinity. This table shows the Michaelis constant (Km) of PKM2 for its substrate phosphoenolpyruvate (PEP) in the presence of different activators, indicating how these activators enhance substrate binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the regulatory pathways of PKM2 and the workflows of key experimental techniques used to study activator binding.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.plos.org [journals.plos.org]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAICAR activates PKM2 in its dimeric form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation | eLife [elifesciences.org]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 15. researchgate.net [researchgate.net]
- 16. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. researchgate.net [researchgate.net]
- 22. israelsenlab.org [israelsenlab.org]
- To cite this document: BenchChem. [A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Activator Binding Sites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372850#comparative-analysis-of-pkm2-activator-binding-sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com